molecular formula C24H32N2O4 B496733 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B496733
M. Wt: 412.5g/mol
InChI Key: STSZZKCKWYPCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a benzamide moiety, and a tetrahydrofuran ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds The adamantylamine is first reacted with an appropriate acylating agent to form the adamantylamino intermediate This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to form the benzamide structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydrofuran moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The benzamide moiety can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)propionamide

Uniqueness

Compared to similar compounds, 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE stands out due to its specific structural features, such as the benzamide moiety, which may confer unique biological activities and chemical reactivity. The presence of the adamantyl group also enhances its stability and potential therapeutic applications.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5g/mol

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C24H32N2O4/c27-22(26-24-11-16-8-17(12-24)10-18(9-16)13-24)15-30-21-6-2-1-5-20(21)23(28)25-14-19-4-3-7-29-19/h1-2,5-6,16-19H,3-4,7-15H2,(H,25,28)(H,26,27)

InChI Key

STSZZKCKWYPCQT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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